Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a pyrrolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrrolidinone derivative, which is then coupled with the benzoic acid derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Known for its gastroprotective activity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor to biologically active natural products .
Uniqueness
Ethyl 4-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a pyrrolidinone derivative makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-5-24-17(23)12-6-8-14(9-7-12)19-16(22)13-10-15(21)20(11-13)18(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCMIUOQKYGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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